N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
This compound features a unique ethanediamide backbone substituted with a 4-chlorobenzenesulfonyl group, a thiophen-2-yl moiety, and a 4-fluorophenethyl chain. Its structure integrates halogenated aromatic systems (Cl, F) and heterocyclic components (thiophene), which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S2/c23-16-5-9-18(10-6-16)32(29,30)20(19-2-1-13-31-19)14-26-22(28)21(27)25-12-11-15-3-7-17(24)8-4-15/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZMACRVOUNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then subjected to a series of reactions, including sulfonylation, amidation, and coupling reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide makes it a promising candidate for drug development. Its potential applications include:
- Anticancer Activity : Research indicates that sulfonamide derivatives exhibit significant anticancer effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial membrane depolarization. Specific IC50 values for similar compounds range from 0.89 to 9.63 µg/mL against various human cancer cell lines, including HeLa and AGS cells .
- Antibacterial Properties : The compound's antibacterial efficacy has been assessed against several bacterial strains. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed, related compounds demonstrate significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- Antioxidant Activity : Antioxidant assays reveal that derivatives of sulfonamide compounds exhibit strong antiradical effects. For example, related derivatives have shown effective inhibition of DPPH and ABTS radicals, indicating potential antioxidant properties that may enhance therapeutic efficacy .
Materials Science Applications
The properties of this compound can be exploited in materials science for the development of advanced materials, such as:
- Polymers : The compound may serve as a building block for synthesizing polymers with specific functionalities.
- Coatings : Its chemical stability and functional groups could be utilized in creating protective coatings with enhanced properties.
Biological Studies
In biological research, the compound can be utilized to explore its interactions with biological molecules. Potential applications include:
- Targeting Specific Enzymes or Receptors : The unique functional groups present in the compound allow for selective binding to certain biological targets, enabling studies on enzyme inhibition or receptor modulation.
Case Studies and Research Findings
The following table summarizes key findings from various studies examining the biological activities associated with similar compounds:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | IC50 values ranged from 0.89 to 9.63 µg/mL against HeLa and AGS cells |
| Study B | Antibacterial | Significant inhibition observed against multiple bacterial strains |
| Study C | Antioxidant | Effective inhibition of DPPH and ABTS radicals demonstrated |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Ethanediamide Derivatives
Table 1: Key Structural and Functional Differences
Key Observations :
Key Observations :
- The absence of C=O in the target compound’s IR spectrum (if synthesized similarly to triazoles) confirms successful cyclization or alkylation, avoiding carbonyl retention .
- Thione tautomerism (as in compounds) is unlikely in the target compound due to its ethanediamide core, which favors amide resonance stabilization .
Table 3: Pharmacophoric Features vs. Bioactive Analogues
Key Observations :
- The target compound’s sulfonyl group may mimic endogenous sulfate donors, making it a candidate for enzyme inhibition (e.g., sulfotransferases) .
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a chlorobenzenesulfonyl group and a thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C22H21ClN2O4S2
- Molecular Weight : 477.0 g/mol
The structure includes a sulfonamide linkage, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo.
- Case Study : A study published in Cancer Research demonstrated that a related sulfonamide compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Sulfonamides are well-known for their antibacterial effects.
- Research Findings : A screening of various sulfonamide derivatives revealed that compounds with similar structures to this compound exhibited activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Sulfonamide compounds often act as enzyme inhibitors, particularly targeting carbonic anhydrase and dihydropteroate synthase.
- Mechanism of Action : The inhibition of these enzymes can disrupt critical biological pathways in pathogens, leading to their death or impaired function. For example, sulfonamides interfere with folate synthesis in bacteria, which is essential for DNA replication .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
